molecular formula C5H6FNOS B8538434 (4-(Fluoromethyl)thiazol-2-yl)methanol

(4-(Fluoromethyl)thiazol-2-yl)methanol

Cat. No.: B8538434
M. Wt: 147.17 g/mol
InChI Key: WOEKADKXFYLMHP-UHFFFAOYSA-N
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Description

“(4-(Fluoromethyl)thiazol-2-yl)methanol” (CAS: 1211511-24-8) is a fluorinated thiazole derivative with the molecular formula C₁₀H₈FNOS and a molecular weight of 209.24 g/mol . Structurally, it features a thiazole ring substituted with a fluoromethyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C5H6FNOS

Molecular Weight

147.17 g/mol

IUPAC Name

[4-(fluoromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H6FNOS/c6-1-4-3-9-5(2-8)7-4/h3,8H,1-2H2

InChI Key

WOEKADKXFYLMHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)CF

Origin of Product

United States

Comparison with Similar Compounds

[4-(1,3-Thiazol-2-yl)phenyl]methanol (CAS: 454678-91-2)

  • Molecular Formula: C₁₀H₉NOS
  • Molecular Weight : 191.25 g/mol
  • Key Features : Lacks the fluoromethyl group but includes a phenyl-thiazole core. The hydroxymethyl group is attached to the phenyl ring instead of the thiazole. This compound is used as a biochemical reagent for bioconjugation and site-selective modifications .
  • Applications : Intermediate in synthesizing fluorescent probes or enzyme inhibitors .

[4-(4-Fluorophenyl)thiazol-2-yl]methanol (CAS: 1211511-24-8)

  • Molecular Formula: C₁₀H₈FNOS
  • Molecular Weight : 209.24 g/mol
  • Key Features : Fluorine substitution at the para position of the phenyl ring enhances lipophilicity and resistance to oxidative metabolism. The hydroxymethyl group on the thiazole ring facilitates further functionalization .
  • Applications: Potential drug candidate for targeting kinases or microbial enzymes .

C. 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (Compound 2a)

  • Molecular Formula: C₁₇H₁₄BrNO₂S
  • Molecular Weight : 376.27 g/mol
  • Key Features : Bromine and methoxy substituents on the phenyl ring improve steric bulk and π-π stacking interactions. Synthesized via Dess-Martin Periodinane oxidation with 82% yield .
  • Applications : Explored as a precursor for anticancer agents due to halogenated aromatic moieties .

Key Observations :

  • Fluorinated derivatives often require specialized halogenation steps, which may reduce yields compared to non-fluorinated analogs .
  • Dess-Martin Periodinane oxidation is a high-yield method for hydroxymethylation but is sensitive to steric hindrance .

Key Observations :

  • Fluorination increases LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Thiophene-containing analogs (e.g., Compound 2h) exhibit higher LogP and stronger antimicrobial activity .

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